molecular formula C8H11N5O2S B14141962 3-((6-amino-9H-purin-8-yl)thio)propane-1,2-diol CAS No. 304444-50-6

3-((6-amino-9H-purin-8-yl)thio)propane-1,2-diol

Cat. No.: B14141962
CAS No.: 304444-50-6
M. Wt: 241.27 g/mol
InChI Key: XJVOSYMOSHKGQT-UHFFFAOYSA-N
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Description

3-((6-amino-9H-purin-8-yl)thio)propane-1,2-diol is a chemical compound with the molecular formula C8H11N5O2S It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((6-amino-9H-purin-8-yl)thio)propane-1,2-diol typically involves the reaction of 6-amino-9H-purine with a suitable thiol compound under controlled conditions. One common method involves the use of 1,2-dihydroxypropane as a starting material, which is then reacted with 6-amino-9H-purine-8-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-((6-amino-9H-purin-8-yl)thio)propane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The amino and thiol groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents under inert atmosphere conditions.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides, with the reactions conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or disulfides, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

3-((6-amino-9H-purin-8-yl)thio)propane-1,2-diol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential role in biochemical pathways and its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing into its potential therapeutic applications, including as an antiviral or anticancer agent.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 3-((6-amino-9H-purin-8-yl)thio)propane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in nucleotide metabolism, thereby affecting cellular processes such as DNA replication and repair.

Comparison with Similar Compounds

Similar Compounds

    3-(6-amino-2-fluoro-9H-purin-9-yl)propane-1,2-diol: This compound is similar in structure but contains a fluorine atom, which can significantly alter its chemical properties and biological activity.

    N6-(2-hydroxyethyl)adenosine: Another related compound, which has a hydroxyethyl group attached to the purine ring, affecting its solubility and reactivity.

Uniqueness

3-((6-amino-9H-purin-8-yl)thio)propane-1,2-diol is unique due to the presence of both amino and thiol groups, which provide a versatile platform for chemical modifications. This dual functionality allows for a wide range of reactions and applications, making it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

304444-50-6

Molecular Formula

C8H11N5O2S

Molecular Weight

241.27 g/mol

IUPAC Name

3-[(6-amino-7H-purin-8-yl)sulfanyl]propane-1,2-diol

InChI

InChI=1S/C8H11N5O2S/c9-6-5-7(11-3-10-6)13-8(12-5)16-2-4(15)1-14/h3-4,14-15H,1-2H2,(H3,9,10,11,12,13)

InChI Key

XJVOSYMOSHKGQT-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N=C(N2)SCC(CO)O)N

Origin of Product

United States

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